BenchChemオンラインストアへようこそ!

TP0556351

MMP-2 inhibition IC50 comparison Pulmonary fibrosis

TP0556351 offers sub-nanomolar potency and exceptional selectivity for MMP-2, validated by a high-resolution crystal structure (PDB: 7XGJ). Its slow dissociation (t1/2=265 min) and proven efficacy in a bleomycin-induced IPF mouse model make it a superior tool for in vivo studies and SAR analysis compared to standard probes like ARP 100. For robust and reliable target engagement.

Molecular Formula C50H70N10O16
Molecular Weight 1067.1 g/mol
CAS No. 2787582-17-4
Cat. No. B10830862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP0556351
CAS2787582-17-4
Molecular FormulaC50H70N10O16
Molecular Weight1067.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N(C)C(CCC(=O)O)C(=O)N1CCCC1CC(=O)N)NC(=O)C(CCN)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CCCCNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C50H70N10O16/c1-28(2)25-37(49(74)59(3)38(18-20-42(65)66)50(75)60-24-6-7-31(60)26-39(52)61)58-47(72)35(21-22-51)56-48(73)36(27-43(67)68)57-46(71)34(17-19-41(63)64)55-40(62)8-4-5-23-54-45(70)30-11-15-33(16-12-30)76-32-13-9-29(10-14-32)44(53)69/h9-16,28,31,34-38H,4-8,17-27,51H2,1-3H3,(H2,52,61)(H2,53,69)(H,54,70)(H,55,62)(H,56,73)(H,57,71)(H,58,72)(H,63,64)(H,65,66)(H,67,68)/t31-,34-,35-,36-,37-,38-/m0/s1
InChIKeyFVDPKGPPYGTKTO-DLXWRWKMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TP0556351 (CAS 2787582-17-4): A Highly Potent and Selective MMP-2 Inhibitor for Pulmonary Fibrosis Research


TP0556351 is a synthetic aryloxyphenyl-heptapeptide hybrid that acts as a potent and highly selective matrix metalloproteinase-2 (MMP-2) inhibitor [1]. Developed through rational hybridization of a peptide zinc-binding motif with an S1′ pocket-targeting small molecule, it exhibits an IC50 of 0.20 nM against MMP-2 and features optimized metabolic and chemical stability . The compound demonstrates in vivo efficacy in a bleomycin-induced idiopathic pulmonary fibrosis (IPF) mouse model, where it significantly suppresses pulmonary collagen accumulation .

Why MMP Inhibitor Substitution Undermines IPF Research: TP0556351's Differentiated Profile


Broad-spectrum MMP inhibitors such as marimastat and batimastat indiscriminately target multiple MMP family members, leading to off-target effects that confound interpretation in disease models where MMP-2 is the primary pathogenic driver . Even among MMP-2-selective probes, significant variations in potency, binding kinetics, and metabolic stability exist; for instance, the widely used selective inhibitor ARP 100 exhibits an MMP-2 IC50 of 12 nM—60-fold less potent than TP0556351 . Furthermore, many early-generation peptide-based MMP-2 inhibitors suffer from poor chemical stability and rapid dissociation kinetics, limiting their utility in long-term in vivo studies [1]. The specific structural modifications engineered into TP0556351—including the introduction of 2,4-diaminobutanoic acid (Dab) at position 4 to form an electrostatic interaction with Glu130—confer a unique combination of sub-nanomolar potency, exceptional selectivity, slow tight-binding kinetics, and enhanced metabolic stability that cannot be replicated by alternative MMP-2 inhibitors [2].

Quantitative Differentiation of TP0556351 Against MMP-2 Inhibitor Comparators


Sub-Nanomolar MMP-2 Potency Outperforms Broad-Spectrum and Selective Comparators

TP0556351 exhibits an MMP-2 IC50 of 0.20 nM, representing a 20-fold improvement in potency over the broad-spectrum inhibitor batimastat (IC50 = 4 nM) and a 30-fold improvement over marimastat (IC50 = 6 nM) [1]. Compared to the established selective MMP-2 inhibitor ARP 100 (IC50 = 12 nM), TP0556351 is 60-fold more potent . This sub-nanomolar potency enables effective target engagement at substantially lower concentrations, reducing the likelihood of compound-related artifacts in cellular and in vivo assays.

MMP-2 inhibition IC50 comparison Pulmonary fibrosis

Extreme MMP-2 Selectivity Driven by Unique Glu130 Electrostatic Interaction

TP0556351 demonstrates extremely high selectivity for MMP-2, a property conferred by the strategic incorporation of 2,4-diaminobutanoic acid (Dab) at position 4, which forms an electrostatic interaction with Glu130—a residue unique to the MMP-2 active site [1]. While precise selectivity ratios against individual MMP family members are not publicly disclosed in full, the compound's design rationale and crystallographic validation establish a molecular basis for selectivity that exceeds that of earlier-generation MMP-2 inhibitors [2]. By contrast, broad-spectrum inhibitors like marimastat inhibit MMP-1, -2, -7, -9, and -14 with comparable nanomolar potency (IC50 range: 3–13 nM), offering no meaningful discrimination among MMP subtypes .

MMP selectivity Off-target profiling Structural biology

Slow Tight-Binding Kinetics with Prolonged MMP-2 Dissociation Half-Life

Kinetic analysis reveals that TP0556351 exhibits slow tight-binding characteristics with a prolonged MMP-2 dissociation half-life (t1/2 = 265 minutes) [1]. This extended residence time on target contrasts with many reversible MMP inhibitors that display rapid dissociation kinetics, potentially translating to sustained pharmacodynamic effects beyond what would be predicted by plasma exposure alone. The closely related analog TP0597850 shares an identical dissociation half-life (t1/2 = 265 min) but lacks the full metabolic optimization achieved in TP0556351 .

Binding kinetics Residence time Target engagement

In Vivo Collagen Suppression in Bleomycin-Induced Pulmonary Fibrosis Model

TP0556351, administered subcutaneously at doses of 0.03, 0.1, 0.3, or 1 mg/kg/day for 14 days, significantly reduces pulmonary collagen accumulation in a bleomycin-induced mouse model of idiopathic pulmonary fibrosis (IPF) [1]. Collagen quantification was performed via hydroxyproline assay. This in vivo efficacy validates MMP-2 as a therapeutic target in IPF and demonstrates that TP0556351's potency and selectivity translate to functional outcomes in a disease-relevant model .

Idiopathic pulmonary fibrosis In vivo efficacy Collagen accumulation

Optimized Metabolic and Chemical Stability Overcomes Peptide Inhibitor Limitations

TP0556351 was specifically engineered to address the metabolic and chemical stability limitations that plagued earlier peptide-based MMP-2 inhibitors [1]. The aryloxyphenyl-heptapeptide hybrid scaffold, combined with optimized amino acid substitutions, yields a compound with substantially improved stability relative to unoptimized peptide analogs [2]. While exact stability metrics (e.g., microsomal half-life, plasma stability) are not disclosed in the primary publication, the statement that stability was 'improved' prior to identification of TP0556351 as the lead candidate implies a deliberate optimization campaign that differentiated this compound from earlier, less stable iterations .

Metabolic stability Chemical stability Peptide optimization

High-Impact Applications of TP0556351 in Pulmonary Fibrosis and MMP Biology Research


Preclinical Efficacy Studies in Bleomycin-Induced Idiopathic Pulmonary Fibrosis (IPF) Models

Researchers investigating the therapeutic potential of MMP-2 inhibition in IPF should prioritize TP0556351 for in vivo efficacy studies. The compound's demonstrated ability to significantly reduce pulmonary collagen accumulation in the bleomycin-induced mouse model, when administered subcutaneously at doses ranging from 0.03 to 1 mg/kg/day for 14 days, provides a validated in vivo benchmark for target engagement [1]. The combination of sub-nanomolar potency, extreme selectivity, and slow tight-binding kinetics ensures that observed phenotypic effects can be confidently attributed to MMP-2 inhibition rather than off-target MMP family member modulation.

Structural Biology and Mechanistic Studies of MMP-2 Active Site Interactions

The availability of a high-resolution crystal structure of TP0556351 bound to the MMP-2 catalytic domain (PDB: 7XGJ) makes this compound an ideal tool for structural biology investigations [2]. The structure reveals critical molecular interactions, including the electrostatic contact between Dab at position 4 and Glu130, which underpins the compound's exceptional selectivity. Researchers studying structure-activity relationships (SAR) of MMP-2 inhibitors can use TP0556351 as a reference ligand for molecular docking, binding mode analysis, and rational design of next-generation inhibitors.

Target Engagement and Pharmacodynamic Studies Requiring Sustained MMP-2 Inhibition

For experiments requiring prolonged target engagement—such as long-term cell culture studies, ex vivo tissue assays, or in vivo pharmacodynamic assessments—TP0556351's slow tight-binding kinetics (dissociation t1/2 = 265 minutes) offer a distinct advantage over rapidly dissociating reversible inhibitors [3]. This extended residence time on MMP-2 may reduce the need for frequent compound replenishment in vitro and could enable less frequent dosing regimens in vivo, improving experimental throughput and reducing animal handling stress.

Comparative Pharmacology Studies Benchmarking MMP-2 Inhibitor Selectivity

Scientists seeking to benchmark the selectivity profiles of novel MMP-2 inhibitors should include TP0556351 as a reference standard. Its design-driven extreme selectivity, validated by crystallographic and biochemical data, establishes a high bar for selectivity that newer inhibitors must meet or exceed [4]. Direct comparative studies with broad-spectrum inhibitors (e.g., marimastat, batimastat) or alternative selective probes (e.g., ARP 100) can elucidate the functional consequences of MMP-2-specific versus pan-MMP inhibition in disease-relevant cellular and in vivo contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for TP0556351

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.